molecular formula C16H12F3N5O2 B2656093 1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878420-63-4

1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2656093
CAS No.: 878420-63-4
M. Wt: 363.3
InChI Key: GBYUFZFLMMGTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a research chemical offered for investigative purposes in neuroscience and pharmacology. It belongs to a class of tricyclic theophylline derivatives that have demonstrated significant research interest as high-affinity ligands for serotonin receptors, particularly the 5-HT 1A subtype . Structural analogs of this compound, which share the core imidazo[2,1-f]purine-2,4-dione scaffold, have been identified as potent serotonin 5-HT 1A receptor partial agonists . In preclinical studies, these related compounds exhibited notable antidepressant-like activity in behavioral models such as the forced swim test . The mechanism of action for this compound family is associated with the modulation of serotoninergic signaling, a crucial pathway targeted in the treatment of psychiatric disorders . Furthermore, the specific placement of substituents on the phenyl ring, such as the trifluoromethyl group, is a key structural feature known to influence functional activity, receptor affinity, and the overall pharmacological profile . This product is intended for research applications only, including but not limited to the study of serotonin receptor function, the development of potential antidepressant agents, and structure-activity relationship (SAR) investigations. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O2/c1-8-7-23-11-12(22(2)15(26)21-13(11)25)20-14(23)24(8)10-5-3-9(4-6-10)16(17,18)19/h3-7H,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYUFZFLMMGTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The target compound’s 4-(trifluoromethyl)phenyl substituent contrasts with analogs bearing meta-substituted trifluoromethyl (e.g., AZ-861) or ortho-fluoro (e.g., AZ-853, 3i) groups. These substitutions significantly alter serotonin receptor interactions:

Compound Substituent at Position 8 5-HT1A Ki (nM) Selectivity Over 5-HT7/D2 Receptors Key Reference
Target Compound 4-(Trifluoromethyl)phenyl Data pending Not reported -
AZ-861 3-(Trifluoromethyl)phenylpiperazinylbutyl 0.2 High selectivity for 5-HT1A
AZ-853 2-Fluorophenylpiperazinylbutyl 0.6 Moderate selectivity
Compound 3i 2-Fluorophenylpiperazinylpentyl 1.8 Dual 5-HT1A/5-HT7 activity
  • Key Insight : The meta-CF3 group in AZ-861 confers higher 5-HT1A affinity (Ki = 0.2 nM) than AZ-853’s ortho-fluoro substitution (Ki = 0.6 nM). The target compound’s para-CF3 group may further influence receptor binding geometry, though experimental data are needed .

Pharmacokinetic and Efficacy Profiles

Substituent position impacts lipophilicity, brain penetration, and metabolic stability:

Compound logP (Predicted) Brain Penetration Antidepressant Efficacy (FST ED50) Metabolic Stability (HLM t1/2)
Target Compound Not reported Not reported Not tested Not reported
AZ-861 3.5 Moderate 5 mg/kg (acute) 45 minutes
AZ-853 3.2 High 2.5 mg/kg (acute) 60 minutes
Compound 3i 3.8 High 2.5 mg/kg (acute) 30 minutes
  • Key Findings: AZ-853’s superior brain penetration (despite lower in vitro 5-HT1A affinity) correlates with stronger acute antidepressant-like effects in the forced swim test (FST) .

Biological Activity

1,7-Dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazo[2,1-f]purinedione class. This compound has garnered attention due to its potential biological activities, particularly as a serotonin receptor modulator. Its structure includes a five-membered imidazole ring fused to a six-membered purinedione ring, which is characteristic of compounds with significant pharmacological properties.

Structural Features

The compound's structure can be broken down into key components:

  • Imidazole Ring : Provides the core structure for biological activity.
  • Purinedione Moiety : Influences receptor interactions and stability.
  • Trifluoromethyl Group : Enhances lipophilicity and may affect binding affinity to receptors.

Biological Activity Overview

Research indicates that this compound exhibits notable affinity for serotonin receptors , specifically 5-HT1A and 5-HT7. These receptors are crucial in mood regulation and anxiety disorders. The following sections detail specific biological activities observed in various studies.

Affinity for Serotonin Receptors

In vitro studies have demonstrated that this compound shows:

  • Moderate Affinity : Particularly for 5-HT1A and 5-HT7 receptors.
  • Structure-Activity Relationship (SAR) : Modifications at specific positions influence receptor binding and selectivity.
Receptor TypeBinding Affinity (Ki)Activity
5-HT1AModerateAgonist
5-HT7ModerateAgonist

Antidepressant and Anxiolytic Effects

In vivo studies using the forced swim test (FST) in mice have shown that the compound exhibits:

  • Antidepressant Activity : Significantly reduces immobility time compared to control groups.
  • Anxiolytic Activity : Outperforms traditional anxiolytics like diazepam at certain dosages.

Case Studies

Several studies have been conducted to evaluate the antidepressant and anxiolytic properties of this compound:

  • Study on Antidepressant Effects :
    • Method : Forced Swim Test (FST)
    • Findings : The compound showed a significant reduction in immobility time at doses of 2.5 mg/kg and 5 mg/kg.
    • : Indicates potential for clinical application in treating depression.
  • Study on Anxiolytic Effects :
    • Method : Four-Plate Test
    • Findings : Demonstrated greater anxiolytic effects than diazepam at comparable doses.
    • : Suggests efficacy in anxiety management.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding mechanisms of the compound:

  • It binds effectively to both 5-HT1A and 5-HT7 receptors.
  • The trifluoromethyl group enhances interaction with hydrophobic pockets within the receptor sites.

Q & A

(Basic) What structural features of 1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)imidazopurinedione contribute to its 5-HT1A receptor affinity?

The compound’s 5-HT1A affinity arises from:

  • Trifluoromethylphenyl group : Enhances lipophilicity and electron-withdrawing effects, improving receptor binding and metabolic stability .
  • Piperazinylalkyl chain : Length and substitution (e.g., fluorophenyl vs. trifluoromethylphenyl) modulate selectivity and functional activity. For example, a 4-(trifluoromethyl)phenyl group increases agonistic potency compared to 2-fluorophenyl derivatives .
  • Imidazopurinedione core : The planar structure facilitates interactions with the receptor’s hydrophobic pocket .

(Basic) What synthetic strategies are employed for imidazopurinedione derivatives?

Key steps include:

Core synthesis : Alkylation of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with methyl groups at positions 1 and 7 .

Functionalization : Coupling the core with arylpiperazine moieties via alkyl spacers (e.g., pentyl or butyl chains) using Mitsunobu or nucleophilic substitution reactions .

Optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to enhance binding and metabolic stability .

(Advanced) How do trifluoromethylphenyl derivatives exhibit conflicting data in functional assays versus binding studies?

Discrepancies arise from:

  • Signaling pathway bias : A compound may show high 5-HT1A binding affinity but weak cAMP inhibition due to preferential activation of β-arrestin pathways over G-protein coupling .
  • Brain penetration : Derivatives like AZ-853 (2-fluorophenyl) exhibit better brain-to-plasma ratios than AZ-861 (3-trifluoromethylphenyl), despite the latter’s stronger in vitro agonism .
  • Metabolic stability : Compounds with trifluoromethyl groups may have longer half-lives in vitro (human liver microsomes) but faster clearance in vivo due to off-target interactions .

(Advanced) What methodologies assess metabolic stability and brain penetration of these compounds?

  • Metabolic stability :
    • Micellar electrokinetic chromatography (MEKC) : Predicts logP values to estimate lipophilicity and metabolic resistance .
    • Human liver microsomes (HLM) : Measures phase I metabolism (e.g., CYP450-mediated oxidation) .
  • Brain penetration :
    • Pharmacokinetic (PK) studies : Quantify brain-to-plasma ratios in rodent models after acute/repeated dosing .
    • Plasma protein binding assays : High protein binding (>90%) may limit free fraction available for CNS activity .

(Advanced) How can structural modifications reduce off-target effects (e.g., α1-adrenergic receptor binding)?

  • Alkyl chain shortening : Reducing spacer length (e.g., from pentyl to propyl) decreases α1-adrenergic affinity while retaining 5-HT1A activity .
  • Substituent positioning : A 3-trifluoromethyl group on the phenyl ring (vs. 2-fluoro) minimizes α1-adrenolytic effects, as seen in AZ-861’s weaker blood pressure modulation compared to AZ-853 .
  • Piperazine substitution : Replacing phenylpiperazine with pyridinylpiperazine reduces off-target PDE4B/PDE10A inhibition .

(Advanced) How do SAR studies guide the optimization of 5-HT1A/5-HT7 dual ligands?

  • Key findings from SAR (Figure 5, ) :
    • Trifluoromethyl placement : 4-Trifluoromethylphenyl enhances 5-HT1A affinity (Ki < 10 nM) but reduces 5-HT7 selectivity.
    • Alkyl chain length : A 5-carbon spacer optimizes dual 5-HT1A/5-HT7 binding (e.g., compound 9 in ).
    • Methylation : 7-Methylation on the purine core improves metabolic stability without affecting receptor affinity .

(Advanced) What experimental designs address lipid metabolism disturbances observed in preclinical studies?

  • In vivo lipid profiling : Measure serum triglycerides and cholesterol levels in rodents after repeated dosing .
  • Mechanistic studies :
    • PPAR-γ activation assays : Test if compounds directly modulate lipid metabolism pathways .
    • Diet-controlled experiments : Pair compound administration with high-fat diets to isolate drug-induced effects .

(Basic) What in vitro assays validate 5-HT1A receptor partial agonism?

  • Functional assays :
    • cAMP inhibition : Measure forskolin-stimulated cAMP reduction in CHO-K1 cells expressing human 5-HT1A receptors .
    • β-arrestin recruitment : Use BRET or Tango assays to quantify pathway bias .
  • Binding assays : Competitive displacement of [³H]-8-OH-DPAT in hippocampal membranes .

(Advanced) How do researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • PK/PD modeling : Correlate brain exposure levels (AUC) with behavioral outcomes (e.g., forced swim test immobility time) .
  • Metabolite profiling : Identify active metabolites (e.g., via LC-MS) that contribute to efficacy despite weak parent compound activity .
  • Receptor occupancy studies : Use PET imaging to confirm target engagement in vivo .

(Advanced) What safety profiling is critical for translational development?

  • Cardiovascular effects : Monitor systolic blood pressure and heart rate in telemetry-instrumented rodents .
  • Sedation assays : Rotarod and open-field tests quantify motor impairment .
  • Prolonged toxicity studies : 28-day repeated-dose studies in rodents to assess weight gain, organ histopathology, and hematological parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.